2-{[3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid
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Overview
Description
2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid typically involves the condensation of 6-chloro-2-oxo-1,3-benzoxazole with 3-aminopropanoic acid, followed by the coupling with benzoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to enhance the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamido]benzoic acid is unique due to its specific structural features and the presence of both benzoxazole and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13ClN2O5 |
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Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-5-6-13-14(9-10)25-17(24)20(13)8-7-15(21)19-12-4-2-1-3-11(12)16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23) |
InChI Key |
KZEGISMGORUKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
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